molecular formula C21H16FN3O B2852261 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide CAS No. 850929-82-7

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide

Cat. No.: B2852261
CAS No.: 850929-82-7
M. Wt: 345.377
InChI Key: AINQBLWGUPFTJA-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine core in the structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with arylglyoxals and Meldrum’s acid . Another approach involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The combination of the imidazo[1,2-a]pyridine core with the phenylacetamide moiety also contributes to its distinct chemical properties and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c22-17-11-9-16(10-12-17)20-21(25-13-5-4-8-18(25)23-20)24-19(26)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINQBLWGUPFTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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